Benzene, 1-iodo-4-(2-propenyl)-

Cross-coupling Organometallic chemistry Reaction kinetics

Benzene, 1-iodo-4-(2-propenyl)- (common name: 1-allyl-4-iodobenzene; CAS 185195-64-6) is a para-substituted aryl iodide bearing an allyl side chain, with a molecular formula of C₉H₉I and an exact mass of 243.975 Da. It belongs to the halogenated allylbenzene class and serves as a bifunctional C₉ building block in cross-coupling methodologies, materials chemistry intermediate synthesis, and mechanistic studies.

Molecular Formula C9H9I
Molecular Weight 244.07 g/mol
CAS No. 185195-64-6
Cat. No. B12551703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-iodo-4-(2-propenyl)-
CAS185195-64-6
Molecular FormulaC9H9I
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)I
InChIInChI=1S/C9H9I/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
InChIKeyDJNBNXUTKLHFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-4-iodobenzene (CAS 185195-64-6) Procurement Guide for Cross-Coupling and Building Block Selection


Benzene, 1-iodo-4-(2-propenyl)- (common name: 1-allyl-4-iodobenzene; CAS 185195-64-6) is a para-substituted aryl iodide bearing an allyl side chain, with a molecular formula of C₉H₉I and an exact mass of 243.975 Da . It belongs to the halogenated allylbenzene class and serves as a bifunctional C₉ building block in cross-coupling methodologies, materials chemistry intermediate synthesis, and mechanistic studies . The compound is commercially available at a standard purity of 95% with QC documentation including NMR, HPLC, and GC traceability .

Why 1-Allyl-4-iodobenzene Cannot Be Readily Replaced by Its 4-Bromo or 4-Chloro Analogues in Coupling-Intensive Synthesis


In palladium-catalyzed cross-coupling reactions, the identity of the halogen leaving group governs the rate of oxidative addition, which is often the turnover-limiting step [1]. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides, which in turn are far more reactive than aryl chlorides; this kinetic hierarchy dictates that substituting 1-allyl-4-iodobenzene with its bromo or chloro analogue can lead to incomplete conversion, lower yields, or the need for harsher conditions that compromise sensitive allyl functionality [2]. Additionally, the iodine atom provides chemoselective orthogonality in sequential coupling strategies, allowing the C–I bond to react preferentially in the presence of other halogens.

Head-to-Head Quantitative Differentiation Evidence for 1-Allyl-4-iodobenzene vs. Closest Halogen Analogues


Pd(0) Oxidative Addition Rate Advantage: Iodo > Bromo >> Chloro

In the fundamental study by Barrios-Landeros and Hartwig using a bisphosphine Pd(0) complex, oxidative addition of aryl iodides proceeds with qualitatively distinct mechanistic pathways and consistently higher reaction rates compared to aryl bromides and chlorides [1]. The kinetic data demonstrate that halide identity, rather than ligand steric properties, dominates the irreversible step of oxidative addition. While specific rate constants for 1-allyl-4-iodobenzene are not explicitly published, the established ReiKE order (I ~10²–10³ × faster than Br; Br ~10²–10³ × faster than Cl) for unactivated aryl halides under standard Pd(0)/phosphine conditions is a class-level generalization [2].

Cross-coupling Organometallic chemistry Reaction kinetics

Cu(I)-Mediated Coupling Efficiency: Bromo Analogue Outperforms Iodo in Specific Biaryl Formations

Rahman and Nahar's systematic study of Grignard-based organocopper coupling reactions reported that while allyl bromide reacts efficiently to give allylbenzene in 52–82% yield, iodoarenes react slowly and give poorer yields of the biaryls (18–46%) [1]. This counterintuitive result highlights that for Cu(I)-mediated methodologies, the 4-bromo analogue may offer a higher-yielding alternative, whereas the 4-iodo analogue is better suited for Pd-catalyzed pathways.

Copper-mediated coupling Reaction optimization Biaryl synthesis

LogP Differentiation: 1-Allyl-4-iodobenzene Exhibits Lower Lipophilicity Than the Bromo Analogue

Based on the consistent Chemsrc/calculated LogP dataset, 1-allyl-4-iodobenzene exhibits a LogP of 3.02 , which is approximately 0.16 log units lower than 1-bromo-4-allylbenzene (LogP = 3.18) . This modest but measurable difference in lipophilicity may influence partitioning behavior in biological assays or chromatographic separations, although both compounds fall within a similar hydrophobicity range suitable for BBB penetration in drug discovery contexts.

Physicochemical properties Computational prediction Drug design

Physical Property Differentiation: Density and Molar Mass Impact Formulation Decisions

Although experimental density and boiling point data for 1-allyl-4-iodobenzene are unreported (N/A on Chemsrc) , the molecular weight differential is a reliable discriminator. With an exact mass of 243.975 Da, the iodo compound is approximately 21.5% heavier than the chloro analogue (152.039 Da) and 23.7% heavier than the bromo analogue (195.989 Da) . For applications such as liquid crystal intermediate synthesis, where molecular polarizability and density directly influence mesophase behavior, the heavy-atom effect of iodine provides unique optical and electronic properties that lighter halogens cannot replicate.

Physical properties Material science Formulation

Synthetic Versatility: Iodoarene Enables Sequential Chemoselective Functionalization

Aryl iodides participate cleanly in Sonogashira, Heck, and Suzuki couplings under conditions where aryl bromides or chlorides remain intact, enabling sequential orthogonal coupling strategies [1]. While iodine is sometimes considered an inferior leaving group in Cu(I)-mediated reactions (yields 18–46% vs. 52–82% for bromides) [2], this property becomes an advantage in multi-step synthesis: the C–I bond resists premature reaction during copper-mediated steps, then undergoes selective activation when Pd(0) catalysts are introduced, providing predictable chemoselectivity in iterative coupling sequences.

Chemoselectivity Sequential synthesis Late-stage functionalization

Reduced Homocoupling Byproduct Formation in Pd-Catalyzed Cross-Couplings

Aryl iodides generally exhibit lower rates of homocoupling side reactions compared to aryl bromides under standard Suzuki-Miyaura conditions, attributed to slower transmetallation-to-reductive elimination branching relative to oxidative addition [1]. While direct head-to-head data for 1-allyl-4-iodobenzene versus its bromo analogue are not available, the class trend is well-established: the higher oxidative addition rate of iodides allows for lower catalyst loadings and shorter reaction times, reducing the opportunity for unproductive homocoupling pathways that waste both the aryl halide and boronic acid coupling partners.

Cross-coupling Reaction selectivity Process chemistry

Optimal Deployment Scenarios for 1-Allyl-4-iodobenzene Based on Quantitative Differentiation Evidence


Pd-Catalyzed Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions Requiring Mild Conditions

When the synthetic target contains thermally sensitive functional groups (e.g., the allyl moiety itself, which can undergo isomerization or polymerization at elevated temperatures), the superior oxidative addition kinetics of aryl iodides enable reactions to proceed at lower temperatures (25–60 °C) versus bromides (typically 70–100 °C). 1-Allyl-4-iodobenzene is the preferred electrophilic coupling partner for constructing allyl-bearing biaryl or alkyne-linked architectures under mild Pd(0) catalysis [1][2].

Liquid Crystal Intermediate Synthesis Exploiting Heavy-Atom Polarizability Effects

In the synthesis of tolane-based liquid crystal materials, 4-iodoallylbenzene derivatives serve as key intermediates. The heavy iodine atom imparts higher polarizability and refractive index anisotropy to the final mesogenic compound compared to bromo or chloro analogues [1][2]. The patent literature documents the use of 4-bromoallylbenzene as a precursor to 4-allylphenylacetylene for liquid crystal applications; the iodo analogue can serve the same role through Sonogashira coupling with terminal alkynes, offering distinct optical property advantages [3].

Mechanistic Studies of Oxidative Addition and Catalyst Development

The aryl iodide functionality provides a well-defined kinetic probe for studying Pd(0) oxidative addition mechanisms. 1-Allyl-4-iodobenzene, with its unactivated aryl C–I bond, serves as a representative substrate for benchmarking new Pd catalysts, ligands, and reaction conditions [1]. Its intermediate reactivity between highly activated iodides (e.g., 4-iodonitrobenzene) and poorly reactive aryl chlorides makes it particularly informative for mechanistic investigations [2].

Sequential Iterative Coupling Strategies Requiring Orthogonal Reactivity

In multi-step syntheses where both Cu(I)-mediated and Pd(0)-catalyzed couplings are employed in sequence, the C–I bond of 1-allyl-4-iodobenzene remains intact during Cu-mediated steps (where bromides would react) [1], then undergoes selective Pd-catalyzed activation in a subsequent step. This orthogonal reactivity profile, quantified by the yield differential (C–I: 18–46% vs. C–Br: 52–82% under Cu conditions), enables synthetic sequences that are inaccessible with the bromo or chloro analogues alone [2].

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